molecular formula C23H23N3O5S B7833608 N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B7833608
M. Wt: 453.5 g/mol
InChI Key: FIJYIFYJAXWNFG-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-15(27)17-4-3-5-18(12-17)24-23(28)21-13-22(16-6-8-20(31-2)9-7-16)26(25-21)19-10-11-32(29,30)14-19/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYIFYJAXWNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through reactions such as acylation, sulfonation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents. Examples include:

  • N-(3-acetylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(3-acetylphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological or chemical properties. These properties can be compared to those of similar compounds to identify potential advantages or disadvantages in various applications.

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